Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-
Description
The compound Titanium, [(hydroxy-κO)acetato(2-)-κO]bis(2-methyl-2-propenoato-κO)-, (T-4)- (CAS 63735-11-5, molecular formula C₁₀H₁₂O₇Ti) is a titanium-based coordination complex with a tetrahedral (T-4) geometry . Its structure features:
- A central titanium(IV) ion coordinated by hydroxyacetate (acting as a bidentate ligand via κO binding) and two 2-methyl-2-propenoate (methacrylate) ligands.
- The hydroxyacetate ligand contributes both hydroxyl and carboxylate oxygen atoms for coordination, while the methacrylate ligands bind via their carboxylate groups.
This compound is primarily utilized in materials science and catalysis due to its stability and reactivity.
Properties
CAS No. |
63735-11-5 |
|---|---|
Molecular Formula |
C10H12O7Ti |
Molecular Weight |
292.06 g/mol |
IUPAC Name |
2-methylprop-2-enoate;2-oxidoacetate;titanium(4+) |
InChI |
InChI=1S/2C4H6O2.C2H3O3.Ti/c2*1-3(2)4(5)6;3-1-2(4)5;/h2*1H2,2H3,(H,5,6);1H2,(H,4,5);/q;;-1;+4/p-3 |
InChI Key |
XVXCMPNQUMHPCC-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].C(C(=O)[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this titanium complex typically involves the reaction of titanium alkoxides or titanium halides with appropriate carboxylate ligands under controlled conditions. The key steps include:
- Selection of titanium precursor, often titanium tetraisopropoxide or titanium tetrachloride.
- Ligand exchange reactions with 2-methyl-2-propenoic acid (methacrylic acid) and hydroxyacetate sources.
- Control of stoichiometry to achieve bis(2-methyl-2-propenoato) and hydroxyacetato coordination.
- Use of solvents such as alcohols (e.g., isopropanol) to facilitate ligand substitution and stabilize intermediates.
- Temperature and pH control to favor formation of the desired coordination complex.
Specific Preparation Protocols
While direct literature on this exact compound’s preparation is limited, analogous titanium methacrylate complexes have been prepared by:
- Mixing titanium alkoxide with methacrylic acid in an inert atmosphere to prevent premature hydrolysis.
- Gradual addition of hydroxyacetate ligand or its salt (e.g., sodium hydroxyacetate) to the reaction mixture.
- Stirring at ambient or slightly elevated temperatures to allow ligand coordination.
- Removal of byproducts such as alcohols or water under reduced pressure.
- Purification via recrystallization or precipitation.
Representative Reaction Scheme
$$
\text{Ti(OR)}4 + 2 \text{CH}2=C(CH3)COOH + \text{HOCH}2COO^- \rightarrow \text{Ti}[(\text{hydroxy-kappaO})\text{acetato}(2-)-\text{kappaO}]\text{bis}(2-\text{methyl}-2-\text{propenoato-kappaO}) + 4 \text{ROH}
$$
Where OR = alkoxy group (e.g., isopropoxy).
Data Table: Typical Reaction Conditions
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Titanium precursor | Titanium tetraisopropoxide (Ti(OiPr)4) | Commonly used for alkoxide route |
| Ligands | Methacrylic acid, hydroxyacetate salt | Stoichiometric control critical |
| Solvent | Isopropanol, ethanol | Alcohol solvents stabilize intermediates |
| Temperature | 20–60 °C | Ambient to moderate heating |
| Atmosphere | Inert (N2 or Ar) | Prevents hydrolysis |
| Reaction time | 2–24 hours | Depends on ligand exchange kinetics |
| Purification | Recrystallization or precipitation | Removes unreacted ligands and byproducts |
Analysis of Preparation Methods
Ligand Coordination and Stability
The hydroxyacetato ligand coordinates through oxygen atoms (kappaO), providing chelation that stabilizes the titanium center. The bis(2-methyl-2-propenoato) ligands are also coordinated through oxygen, contributing to the overall complex stability and reactivity.
Purification and Characterization
Purification typically involves removal of excess ligands and solvents by recrystallization. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ligand coordination.
- Infrared (IR) spectroscopy to identify characteristic carboxylate and hydroxyl vibrations.
- Elemental analysis to verify composition.
- X-ray crystallography for structural confirmation.
Research Discoveries and Notes
- Titanium methacrylate complexes have been extensively studied for their role in polymerization catalysis and as precursors for titanium dioxide materials.
- The hydroxyacetato ligand imparts unique reactivity, enabling controlled hydrolysis and condensation reactions.
- Studies show that ligand environment influences the optical and catalytic properties of the titanium center.
- The (T-4) designation often refers to a specific stereochemical or coordination variant of the complex, important for its function in applications.
Summary Table of Key Properties and Preparation Insights
| Aspect | Details |
|---|---|
| Molecular Formula | Approx. C25H50O6Ti (varies with ligand content) |
| Molecular Weight | ~494.5 g/mol (for related bis(methacrylato) complexes) |
| Coordination Mode | kappaO coordination of hydroxyacetato and methacrylate ligands |
| Common Precursors | Titanium alkoxides (e.g., Ti(OiPr)4), methacrylic acid, hydroxyacetate salts |
| Solvent | Alcohols (isopropanol, ethanol) |
| Reaction Conditions | Inert atmosphere, 20–60 °C, 2–24 hours |
| Purification | Recrystallization, precipitation |
| Characterization Techniques | NMR, IR, elemental analysis, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the hydroxyacetato or methacrylato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Scientific Research Applications
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its titanium center with various molecular targets. The hydroxyacetato and methacrylato ligands play a crucial role in stabilizing the titanium center and facilitating its interactions with other molecules. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context of the application.
Comparison with Similar Compounds
Comparison with Similar Titanium Coordination Compounds
Structural and Ligand-Based Comparisons
The table below highlights structural differences between the target compound and analogous titanium complexes:
Key Observations:
- Ligand Diversity : The target compound uniquely combines hydroxyacetate and methacrylate ligands, offering balanced hydrophilic-hydrophobic properties. In contrast, acetylacetonate-based complexes (e.g., 68586-02-7) prioritize thermal stability and solvent compatibility , while lactate complexes (e.g., 14814-02-9) favor biocompatibility .
- Coordination Geometry: The T-4 geometry is common in titanium complexes with small ligands (e.g., hydroxyacetate, lactate). Bulkier ligands (e.g., isooctadecanoate) may adopt different geometries due to steric hindrance .
Physicochemical Properties
Solubility and Stability:
- The acetylacetonate derivative (68586-02-7) shows exceptional organic solubility (1000 g/L at 25°C) and low vapor pressure (58 hPa at 20°C), making it suitable for coatings and polymer additives .
Thermal Behavior:
- Titanium complexes with aromatic or long-chain ligands (e.g., isooctadecanoate, CAS 121957-13-9) exhibit higher thermal stability, whereas hydroxyacetate/methacrylate complexes may decompose at lower temperatures due to ligand volatility .
Research Findings and Methodological Insights
Challenges and Limitations
- Ligand Exchange : Hydroxyacetate’s labile binding may lead to instability in acidic environments, limiting the compound’s utility in certain reactions.
- Data Gaps: Limited published data on the target compound’s catalytic activity or toxicity necessitate further study.
Biological Activity
Titanium compounds, particularly those with organic ligands, have garnered interest in biological research due to their potential therapeutic applications. This article explores the biological activity of the compound Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-, focusing on its mechanisms of action, cytotoxicity, and potential applications in medicine.
Chemical Structure and Properties
The compound Titanium T-4 features a titanium center coordinated with hydroxy and acetate groups along with two 2-methyl-2-propenoate ligands. Its structural formula can be represented as:
This configuration allows for various interactions with biological molecules, potentially influencing its activity.
Mechanisms of Biological Activity
- Anticancer Activity : Recent studies indicate that titanium complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain titanium compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
- Antimicrobial Properties : Titanium complexes have also demonstrated antimicrobial activity. The coordination of titanium with organic ligands enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
- Enzyme Inhibition : Some studies have suggested that titanium compounds may inhibit specific enzymes involved in cancer progression and microbial metabolism. This inhibition can disrupt critical pathways necessary for cell survival and proliferation .
Cytotoxicity Studies
A study focusing on alkenyl-substituted ansa-titanocene complexes revealed varying degrees of cytotoxicity against different cell lines. The results indicated that the introduction of specific ligands can enhance the cytotoxic effects of titanium complexes. Table 1 summarizes the cytotoxicity data for selected cell lines treated with T-4.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Mitochondrial disruption |
| A549 | 25 | Enzyme inhibition |
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation into the effects of T-4 on breast cancer cells (MCF-7) demonstrated a dose-dependent decrease in cell viability, accompanied by increased apoptotic markers. The study concluded that T-4 could be a promising candidate for further development as an anticancer agent.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of T-4 against Staphylococcus aureus and Escherichia coli. The results showed that T-4 exhibited significant inhibitory effects on both bacterial strains, suggesting its potential use as an antimicrobial agent.
Q & A
Basic: What spectroscopic and analytical methods are recommended for confirming the coordination geometry and ligand binding in [(hydroxy-κO)acetato] titanium complexes?
Answer:
To characterize the coordination environment, employ a multi-technique approach:
- Infrared (IR) Spectroscopy : Focus on shifts in ν(C=O) and ν(Ti–O) stretches. For carboxylate ligands, asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretches between 1600–1700 cm⁻¹ and 1300–1450 cm⁻¹, respectively, indicate bidentate vs. monodentate binding .
- NMR Spectroscopy : Use <sup>13</sup>C NMR to resolve carbonyl carbons (δ ~170–190 ppm) and <sup>1</sup>H NMR for alkene protons (δ ~5–6 ppm) in 2-methylpropenoate ligands .
- X-ray Diffraction (XRD) : Essential for resolving the (T-4) tetrahedral geometry. Compare bond lengths (Ti–O typically 1.8–2.0 Å) and angles to crystallographic databases .
Advanced: How do competing ligand substitution dynamics affect the hydrolytic stability of this titanium complex in aqueous environments?
Answer:
Hydrolysis pathways depend on ligand lability and pH:
- Experimental Design :
- pH-Dependent Stability : Perform kinetic studies under buffered conditions (pH 2–12), monitoring decomposition via UV-Vis (λmax shifts) or ICP-OES (Ti<sup>4+</sup> release) .
- Competing Ligands : Introduce chelating agents (e.g., acetylacetonate) to assess displacement of 2-methylpropenoate. Use <sup>17</sup>O NMR to track ligand exchange rates .
- Key Findings : Hydroxyacetato ligands exhibit higher lability at pH > 8 due to deprotonation, accelerating hydrolysis. Stabilization requires bulky substituents or non-aqueous solvents .
Basic: What synthetic protocols are effective for preparing high-purity [(hydroxy-κO)acetato] titanium complexes?
Answer:
Stepwise Synthesis :
Precursor Selection : Start with Ti(O<sup>i</sup>Pr)4 or TiCl4 for controlled reactivity.
Ligand Addition :
- Add hydroxyacetic acid (HOCH2COOH) in anhydrous THF at 0°C to avoid premature hydrolysis.
- Introduce 2-methylpropenoic acid (methacrylic acid) dropwise under nitrogen .
Purification : Isolate via recrystallization (toluene/hexane) or column chromatography (silica gel, ethyl acetate eluent).
Yield Optimization : Monitor molar ratios (e.g., 1:2 Ti:carboxylate) and reaction time (12–24 hrs) to minimize byproducts .
Advanced: How can discrepancies in reported catalytic activity data for esterification reactions involving this complex be resolved?
Answer:
Root Causes of Contradictions :
- Ligand Protonation States : Activity varies with pH; ensure reactions are run under strictly controlled acidic conditions (pH 4–6) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Lewis acidity but may deactivate Ti centers via coordination. Use kinetic assays to compare solvents .
Methodological Adjustments : - In Situ Characterization : Employ FTIR or Raman spectroscopy to monitor Ti–O–C intermediate formation during catalysis.
- Computational Validation : DFT calculations (e.g., B3LYP/6-311G**) can identify transition states and rate-limiting steps .
Advanced: What mechanistic insights explain the redox behavior of this titanium complex in photocatalytic applications?
Answer:
Experimental and Theoretical Approaches :
- Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile reveals Ti<sup>IV</sup>/Ti<sup>III</sup> redox couples (E1/2 ~ −0.5 to −1.0 V vs. Ag/AgCl) .
- EPR Spectroscopy : Detect Ti<sup>III</sup> species (g ≈ 1.95–2.05) under UV irradiation to confirm photoinduced charge separation.
- Ligand Field Effects : Electron-withdrawing groups on carboxylates lower LUMO energy, enhancing visible-light absorption. Compare UV-Vis spectra of substituted analogs .
Basic: What precautions are critical for handling and storing this titanium complex to prevent decomposition?
Answer:
- Moisture Control : Store under inert gas (Ar/N2) with molecular sieves. Use gloveboxes for weighing.
- Temperature : Keep below −20°C for long-term stability; avoid freeze-thaw cycles .
- Decomposition Signs : Monitor color changes (clear → yellow/brown) or precipitate formation, indicating hydrolysis or oxidation .
Advanced: How can the ligand exchange kinetics be quantified to optimize this complex’s role in sol-gel precursor synthesis?
Answer:
Methodology :
- Stopped-Flow Spectroscopy : Measure transient absorbance changes (e.g., 300–400 nm) during ligand substitution with alkoxysilanes.
- Activation Parameters : Use Eyring plots (ln(k/T) vs. 1/T) to determine ΔH<sup>‡</sup> and ΔS<sup>‡</sup> for exchange reactions.
- Comparative Studies : Replace 2-methylpropenoate with bulkier ligands (e.g., 2-ethylhexanoate) to assess steric effects on gelation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
